molecular formula C17H12BrFO3 B8807811 Ethyl 5-bromo-2-(4-fluorophenyl)benzofuran-3-carboxylate

Ethyl 5-bromo-2-(4-fluorophenyl)benzofuran-3-carboxylate

Cat. No.: B8807811
M. Wt: 363.2 g/mol
InChI Key: ICCOIKSJMYKUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromo-2-(4-fluorophenyl)benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C17H12BrFO3 and its molecular weight is 363.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H12BrFO3

Molecular Weight

363.2 g/mol

IUPAC Name

ethyl 5-bromo-2-(4-fluorophenyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H12BrFO3/c1-2-21-17(20)15-13-9-11(18)5-8-14(13)22-16(15)10-3-6-12(19)7-4-10/h3-9H,2H2,1H3

InChI Key

ICCOIKSJMYKUFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 3-(4-fluorophenyl)-3-oxopropanoate (130 g, 0.6 mol), 4-bromophenol (311 g, 1.8 mol) and FeCl3.6H2O (19.5 g, 0.09 mol) in DCE (700 mL) was heated to reflux, and then 2-(tert-butylperoxy)-2-methylpropane (193 g, 1.32 mol) was added dropwise under nitrogen. After 6 hours of refluxing, the mixture was cooled to RT, quenched with saturated NaHSO3 and extracted with dichloromethane. The organic phases were washed with water, brine and dried over Na2SO4, filtered and concentrated in vacuo. The resulting residue was purified using column chromatography (petroleum ether/dichloromethane=15/1) to provide the crude product, which was crystallized from cold MeOH to provide ethyl 5-bromo-2-(4-fluorophenyl)benzofuran-3-carboxylate (37 g, yield: 14.3%) as solid. 1H-NMR (CDCl3, 400 MHz) δ 8.12 (s, 1H), 7.97˜8.01 (m, 2H), 7.37 (d, J=4.0 Hz, 1H), 7.32 (d, J=8.0 Hz, 1H), 7.11 (t, J=8.0 Hz, 2H), 4.32˜4.38 (m, 2H), 1.36 (t, J=8.0 Hz, 3H). MS (M+H)+: 363/365.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
311 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3.6H2O
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
193 g
Type
reactant
Reaction Step Two

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